Product packaging for 2-Amino-4-(2-amino-ethoxy)-butyric acid(Cat. No.:)

2-Amino-4-(2-amino-ethoxy)-butyric acid

Cat. No.: B10777449
M. Wt: 162.19 g/mol
InChI Key: FDDYPVBIHWFLOI-YFKPBYRVSA-N
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Description

Overview of 2-Amino-4-(2-amino-ethoxy)-butyric Acid as a Unique Amino Acid Derivative

This compound, also known by synonyms such as O-(2-aminoethyl)-L-homoserine, is an alpha-amino acid distinguished by the presence of an ether linkage within its side chain. naturalproducts.netnih.gov This structural feature sets it apart from the common amino acids, which typically possess aliphatic, aromatic, or hydroxylated side chains. wikipedia.org The molecule is a derivative of butyric acid, a four-carbon carboxylic acid, and incorporates an aminoethoxy moiety, contributing to its unique chemical properties. sigmaaldrich.comresearchgate.net

The presence of two primary amino groups and a carboxylic acid group classifies it as a basic amino acid. purdue.edu Its structure, containing both acidic and basic functional groups, allows it to exist as a zwitterion in aqueous solutions, a common characteristic of amino acids. purdue.edu The ether bond, a linkage less common in biomolecules compared to ester or amide bonds, imparts a degree of chemical stability and conformational flexibility to the side chain. youtube.com

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC6H14N2O3
Molecular Weight162.19 g/mol
IUPAC Name(2S)-2-amino-4-(2-aminoethoxy)butanoic acid
InChI KeyFDDYPVBIHWFLOI-YFKPBYRVSA-N
CAS Number58383-30-5
Note: Data sourced from various chemical databases. sigmaaldrich.comdrugbank.comuni.lu

Significance within Amino Acid and Biomolecule Research

The unique structure of this compound makes it a valuable tool in various areas of biochemical research. Amino acid derivatives, in general, play crucial roles in a multitude of biological processes beyond protein synthesis, including neurotransmission and metabolic regulation. amerigoscientific.comquora.comthemedicalbiochemistrypage.org The study of non-standard amino acids like this one can provide insights into the chemical diversity and functional potential of these fundamental biomolecules.

Research into amino acid analogs, for instance, has been instrumental in understanding enzyme mechanisms and in the development of enzyme inhibitors. nih.gov The ether linkage in this compound is of particular interest as ether lipids, which also contain this bond, are known to be important components of cell membranes in certain organisms and are involved in cell signaling. wikipedia.org A structurally related compound, (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride, has been utilized as an inhibitor of ethylene (B1197577) synthesis in plants, highlighting the potential for this class of compounds to interact with biological systems. sigmaaldrich.com

Furthermore, the synthesis of novel amino acid derivatives is a continuing area of research, with applications in drug design and materials science. rsc.org The study of how such analogs are synthesized and incorporated into larger structures can expand our understanding of prebiotic chemistry and the potential origins of life. royalsocietypublishing.org

Historical Perspective of Research on this compound and Related Structures

The history of amino acid research dates back to the early 19th century, with the discovery of asparagine in 1806. acs.org The foundational work of scientists like Stanley L. Miller in the 1950s, who demonstrated the abiotic synthesis of amino acids under simulated early Earth conditions, opened the door to understanding the prebiotic origins of these vital molecules. ebsco.com

While the specific historical timeline of the first synthesis or isolation of this compound is not extensively documented in readily available literature, the broader field of amino acid analog research has been active for many decades. semanticscholar.org The development of techniques to create and study amino acid derivatives has been driven by the desire to understand protein structure and function, as well as to create new therapeutic agents. amerigoscientific.comnih.gov Research into related compounds, such as phosphonic acid derivatives of butyric acid, has led to the development of commercially important herbicides, demonstrating the practical applications of modifying the basic amino acid scaffold. google.com The ongoing exploration of amino acid derivatives in various contexts, from food science to medicine, underscores the continued importance of this class of molecules. nih.govtandfonline.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O3 B10777449 2-Amino-4-(2-amino-ethoxy)-butyric acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

(2S)-2-amino-4-(2-aminoethoxy)butanoic acid

InChI

InChI=1S/C6H14N2O3/c7-2-4-11-3-1-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1

InChI Key

FDDYPVBIHWFLOI-YFKPBYRVSA-N

Isomeric SMILES

C(COCCN)[C@@H](C(=O)O)N

Canonical SMILES

C(COCCN)C(C(=O)O)N

Origin of Product

United States

Synthetic Strategies and Analog Design for 2 Amino 4 2 Amino Ethoxy Butyric Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the practicality of chemical reactions. This hybrid approach is particularly valuable for the production of complex chiral molecules like 2-Amino-4-(2-amino-ethoxy)-butyric acid.

Catalytic Reduction Methodologies

While direct catalytic reduction methods for the synthesis of this compound are not extensively documented in publicly available literature, general principles of catalytic hydrogenation are relevant. Typically, the synthesis of similar ether-containing amino acids could involve the catalytic reduction of a precursor molecule. For instance, a precursor containing a reducible functional group, such as a nitro group or a double bond, could be strategically positioned to yield the desired amino acid upon reduction.

In a related context, the chemical reduction of the antibiotic L-2-amino-4-(2-aminoethoxy)-trans-3-butenoic acid has been shown to produce L-2-amino-4-(2-aminoethoxy)-butanoic acid. nih.gov This suggests that a catalytic hydrogenation approach targeting the double bond of the unsaturated precursor would be a viable synthetic route. The choice of catalyst would be crucial to ensure the selective reduction of the carbon-carbon double bond without affecting other functional groups. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed for such transformations.

Enzymatic Resolution of Racemic Mixtures

The production of enantiomerically pure amino acids is often achieved through the resolution of a racemic mixture. Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers. For this compound, a racemic mixture could be synthesized chemically, and then an enzyme could be used to selectively act on one of the enantiomers.

A common strategy involves the use of acylases or lipases. For example, a racemic mixture of N-acetylated this compound could be subjected to an acylase enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetylated D-enantiomer intact. The resulting mixture of the free L-amino acid and the N-acetylated D-amino acid could then be separated based on their different physical and chemical properties. Lipases can also be employed for the stereoselective hydrolysis or esterification of amino acid esters. nih.gov While specific protocols for this particular compound are not readily found, the general applicability of these enzymatic methods to a wide range of amino acids suggests their potential utility. nih.gov

Fermentative Production from Microorganisms

Fermentation offers a green and efficient alternative for the production of complex biomolecules. The use of microorganisms to synthesize specific compounds can be highly selective and yield the desired enantiomer directly.

Utilization of Streptomyces Species in Biosynthesis

The L-enantiomer of this compound has been successfully produced through fermentation using a specific strain of Streptomyces. google.com A process has been patented for the preparation of L-2-amino-4-(2-aminoethoxy)-butanoic acid by cultivating Streptomyces sp. X-11085 (NRRL 5331) in an aqueous nutrient medium. google.com

The fermentation medium typically contains assimilable sources of carbohydrates (such as glucose or starch), nitrogen (such as peptone or yeast extract), and essential inorganic salts. google.com The fermentation is conducted under submerged aerobic conditions at a controlled temperature and pH. google.com For instance, a culture can be incubated in a shake flask at 28°C on a rotary shaker. google.com After a few days of incubation, the product can be recovered from the fermentation broth. nih.govgoogle.com This biotechnological approach has the significant advantage of directly producing the biologically active L-isomer of the amino acid. It has been noted that this saturated amino acid may serve as a precursor for the co-produced antimetabolite, L-2-amino-4-(2-aminoethoxy)-trans-3-butenoic acid. nih.gov

Advanced Chemical Synthesis Techniques

Advanced chemical synthesis methods aim to provide efficient and highly controlled routes to target molecules, particularly focusing on stereoselectivity to obtain enantiopure products.

Stereoselective Synthesis of Enantiopure Forms

The stereoselective synthesis of enantiopure this compound is a key objective for its potential applications. While a specific, detailed synthesis for this exact compound is not widely published, strategies for the asymmetric synthesis of related amino acids can be extrapolated. One plausible approach involves starting from a chiral precursor that already contains the desired stereocenter.

L-Homoserine, a readily available chiral amino acid, is a logical starting material. The side chain hydroxyl group of L-homoserine could be subjected to an etherification reaction with a suitable 2-aminoethyl synthon. For example, a protected 2-aminoethanol derivative, such as N-(2-hydroxyethyl)phthalimide, could be used under Williamson ether synthesis conditions. This would involve activating the hydroxyl group of a protected L-homoserine derivative and then reacting it with the protected aminoethanol. Subsequent deprotection steps would then yield the target L-2-Amino-4-(2-amino-ethoxy)-butyric acid.

Polymer-Supported Synthetic Protocols for Derivatives

The synthesis of derivatives of this compound can be efficiently achieved using polymer-supported synthetic protocols, a cornerstone of modern combinatorial chemistry and peptide synthesis. kennesaw.edupeptide.com This solid-phase synthesis (SPS) approach offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification processes where excess reagents and by-products are removed by simple filtration and washing. lsu.edu

The general strategy for solid-phase synthesis involves the attachment of the initial amino acid to a solid support, typically a resin, through a linker molecule. peptide.comlsu.edu The choice of resin is critical, as its physical and chemical properties, such as swelling capacity, influence reaction kinetics. peptide.com Polystyrene resins are commonly used, and their swelling factor in various solvents is a key consideration for ensuring efficient diffusion of reagents to the reactive sites. peptide.com

The synthesis proceeds by sequential addition of amino acid units or other building blocks. To ensure selective reaction at the desired position, the reactive functional groups of the monomers are protected with temporary protecting groups. peptide.comlsu.edu The most common protection schemes in peptide synthesis are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. kennesaw.edupeptide.com Each cycle of the synthesis involves two key steps: the deprotection of the terminal amino group and the coupling of the next protected amino acid. kennesaw.edu

For the synthesis of derivatives of this compound, a suitable starting resin would be functionalized to allow for the attachment of the butyric acid backbone. Subsequent steps would involve the elongation of the chain and the introduction of the amino-ethoxy moiety. The use of polymer-supported reagents and scavenger resins can further enhance the efficiency and purity of the final products. peptide.com

A variety of linkers are available to attach the initial molecule to the resin, and the choice of linker dictates the conditions required for the final cleavage of the synthesized derivative from the solid support. lsu.edu For instance, derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), which share structural similarities with the target compound's side chain, have been used to synthesize high-load polystyrene-polyethylene glycol-like resins with excellent swelling characteristics. google.com

The Ugi four-component polymerization of amino acid derivatives represents another powerful combinatorial tool for creating diverse libraries of polypeptoids, which are nitrogen-substituted analogs of polypeptides. rsc.org This multicomponent reaction, involving an amino acid, an aldehyde, an isocyanide, and a carboxylic acid, could be adapted for the synthesis of complex derivatives of this compound on a solid support. rsc.org

Rational Design of Structural Analogs and Derivatives

The rational design of structural analogs and derivatives of this compound is a key strategy for modulating its biological activity and physicochemical properties. This process involves making specific, well-thought-out modifications to the parent molecule's structure to enhance desired properties or introduce new functionalities. nih.govnih.gov

A primary approach in rational design is to alter the molecule's backbone or side chains to influence its interaction with biological targets. For example, in the design of renin inhibitors, a 2-amino-4-thiazolyl moiety was incorporated at the P2 position of a peptide backbone, leading to potent and selective inhibitors. nih.gov Similarly, modifications to the this compound structure could involve replacing the ether linkage with a more stable group, altering the length of the ethoxy chain, or substituting the amino groups.

Another strategy involves the introduction of non-standard or unnatural amino acids to confer unique properties. The synthesis of 2-amino-4-(trifluoromethoxy)butanoic acid, a trifluoromethoxy-containing analog of homoserine, demonstrates the creation of a novel lipophilic amino acid with distinct electronic properties. rsc.org This approach could be applied to this compound to enhance its metabolic stability or cell permeability.

Computational modeling and structure-activity relationship (SAR) studies are integral to the rational design process. nih.gov By analyzing the interactions of a series of analogs with a specific biological target, researchers can identify key structural features responsible for activity. For instance, in the development of antimicrobial 2-amino-4-methylthiazole (B167648) analogs, molecular modeling was used to understand the binding interactions of the most active compounds with their target enzyme, GlcN-6-P synthase. nih.gov This information then guides the design of next-generation analogs with improved potency and selectivity.

The incorporation of amino acids into Schiff base structures is another avenue for creating functional analogs. mdpi.com These compounds can form stable complexes with metal ions and have applications in catalysis and materials science. mdpi.com By condensing this compound with a suitable aldehyde, novel Schiff base ligands with unique coordination properties could be synthesized. mdpi.com

Furthermore, the principles of semi-rational design can be applied, particularly in biocatalysis. For example, to improve the production of the chiral amino alcohol 2-hydroxycadaverine, iterative saturation mutagenesis was used to enhance the catalytic activity of a key enzyme in its biosynthetic pathway. mdpi.com A similar approach could be envisioned to engineer enzymes for the efficient synthesis of chiral derivatives of this compound.

Intermediates and Precursor Compounds in Synthetic Pathways

The synthesis of this compound and its analogs relies on the availability of key intermediates and precursor compounds. The specific intermediates used will depend on the chosen synthetic route, which can range from classical organic synthesis to biosynthetic pathways.

In many synthetic strategies for amino acids, smaller, readily available molecules serve as the foundational building blocks. For instance, the biosynthesis of many amino acids starts from intermediates of central metabolic pathways like glycolysis and the citric acid cycle. libretexts.org Precursors such as oxaloacetate can be converted to aspartate, which then serves as a starting point for the synthesis of other amino acids like lysine (B10760008) and threonine. libretexts.org While a direct biosynthetic pathway for this compound is not explicitly detailed in the provided context, it is plausible that its synthesis could be engineered from common metabolic intermediates.

Chemical synthesis routes often employ protected amino acid derivatives and functionalized building blocks. For example, the synthesis of 2-amino-4-[hydroxy(methyl)phosphinyl]butyric acid (glufosinate) involves the reaction of a trivalent methylphosphorus compound with an unsaturated aldehyde or ketone. google.com This highlights the use of organophosphorus compounds as precursors for phosphinic acid analogs of amino acids.

For the synthesis of the "ethoxy" portion of the target molecule, precursors like 2-(2-(2-chloroethoxy)ethoxy)-ethanol can be utilized. google.com This compound can be converted to an azide (B81097) derivative, which then undergoes further reactions to introduce the amino group and other functionalities. google.com

In the context of solid-phase synthesis, the key "intermediates" are the resin-bound compounds at each stage of the synthesis. peptide.com The synthesis of enantiomerically enriched functionalized 2-aminopropylphosphonates utilizes N-protected (aziridin-2-yl)methylphosphonates as key intermediates. mdpi.com The regioselective ring-opening of the aziridine (B145994) ring with appropriate nucleophiles allows for the introduction of different functional groups. mdpi.com

The table below provides a summary of potential precursors and intermediates that could be involved in the synthesis of this compound and its derivatives, based on analogous chemical transformations.

Biosynthesis and Biotransformation of 2 Amino 4 2 Amino Ethoxy Butyric Acid

Natural Occurrence and Isolation from Biological Sources

The primary documented natural source of L-2-Amino-4-(2-amino-ethoxy)-butyric acid is microbial fermentation. Specifically, it has been isolated from the cultivation of a particular strain of Streptomyces. asm.org The production of this compound is achieved by culturing Streptomyces sp. X-11085 (NRRL 5331) in an aqueous nutrient medium under submerged aerobic conditions. asm.org

The isolation of L-2-Amino-4-(2-amino-ethoxy)-butyric acid from the fermentation broth typically involves a series of purification steps. A common method includes filtering the aqueous medium to remove the microbial cells and other solid components. Subsequently, the clarified liquid is passed through a cation exchange resin. The positively charged amino acid binds to the resin, allowing for its separation from other components in the broth. The compound is then retrieved from the resin, yielding the isolated L-2-Amino-4-(2-amino-ethoxy)-butyric acid. asm.org

Biological SourceIsolation MethodReference
Streptomyces sp. X-11085 (NRRL 5331)Fermentation followed by filtration and cation exchange chromatography. asm.org

This table summarizes the known biological source and the corresponding isolation method for 2-Amino-4-(2-amino-ethoxy)-butyric acid.

Putative Biosynthetic Pathways

While the complete biosynthetic pathway of this compound has not been fully elucidated, its structural similarity to L-homoserine strongly suggests a biosynthetic origin rooted in the metabolism of this common amino acid. drugbank.comnih.govnih.gov L-homoserine is a key intermediate in the biosynthesis of other essential amino acids such as threonine and methionine. nih.gov

The proposed biosynthetic route likely begins with L-aspartate, which is converted to L-homoserine through a series of enzymatic reactions. In many bacteria, this conversion involves the enzymes aspartate kinase, aspartate-semialdehyde dehydrogenase, and homoserine dehydrogenase. nih.gov

The crucial and yet unconfirmed step in the biosynthesis of this compound is the addition of an aminoethoxy group to the hydroxyl group of L-homoserine. This reaction would likely be catalyzed by a specific transferase enzyme. The donor of the 2-aminoethoxy group has not been definitively identified.

A plausible hypothesis is the involvement of a transetherification reaction, where an activated form of ethanolamine (B43304) is transferred to L-homoserine. The biosynthesis of O-acetyl-L-homoserine and O-succinyl-L-homoserine in various microorganisms provides a precedent for the modification of the hydroxyl group of homoserine. nih.govresearchgate.net

Proposed PrecursorKey IntermediatePutative Final Step
L-AspartateL-HomoserineEnzymatic transfer of a 2-aminoethoxy group to L-homoserine.

This table outlines a putative biosynthetic pathway for this compound based on its structural relationship to L-homoserine.

Enzymatic Degradation and Metabolic Fate in Biological Systems

Detailed studies on the enzymatic degradation and metabolic fate of this compound are limited. However, based on its chemical structure, several potential degradation pathways can be postulated. The metabolic fate of amino acids in biological systems generally involves catabolic pathways that break them down into intermediates that can enter central metabolic routes. youtube.com

The degradation of this compound would likely involve the cleavage of the ether bond, a process that can be catalyzed by etherase enzymes. Cleavage of the C-O bond would release L-homoserine and ethanolamine. L-homoserine can then enter established metabolic pathways, where it can be converted to other amino acids or be catabolized for energy. nih.gov

Alternatively, the initial step in the degradation could be the removal of the alpha-amino group by a transaminase or an amino acid oxidase. The resulting keto acid could then be further metabolized. The degradation of the 2-aminoethoxy side chain would likely involve its conversion to common metabolic intermediates. The metabolic fate of many amino acids can be either glucogenic, meaning they can be converted to glucose, or ketogenic, where they are converted to ketone bodies. youtube.com The specific fate of this modified amino acid would depend on the enzymatic machinery of the organism in which it is being metabolized.

Further research is required to identify the specific enzymes and metabolic pathways responsible for the breakdown of this compound in biological systems.

Biological Activity and Molecular Mechanisms of 2 Amino 4 2 Amino Ethoxy Butyric Acid and Its Analogs

Effects on Plant Physiology and Development

The physiological and developmental processes in plants are intricately regulated by hormones, with ethylene (B1197577) being a key gaseous hormone. Analogs of 2-Amino-4-(2-amino-ethoxy)-butyric acid, particularly Aminoethoxyvinylglycine (AVG), are potent modulators of these processes by interfering with ethylene production.

Ethylene biosynthesis in plants is a well-defined pathway starting from the amino acid methionine. nih.gov Two critical enzymes, 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and ACC oxidase, are central to this process. nih.gov The primary mechanism by which analogs of this compound exert their effect is through the inhibition of ACC synthase. naturalproducts.net

A prominent analog, Aminoethoxyvinylglycine (AVG), serves as a powerful inhibitor of ACC synthase, the enzyme that converts S-adenosylmethionine (SAM) into 1-aminocyclopropane-1-carboxylic acid (ACC). nih.gov By blocking this step, AVG effectively curtails the production of ethylene. nih.govnaturalproducts.net This inhibitory action forms the basis for its widespread use in agricultural and horticultural practices to control ethylene-dependent processes. naturalproducts.net While AVG shows strong inhibition of ACC synthase activity in extracts from various plant tissues, the sensitivity in whole tissues can sometimes vary, which may be due to the inaccessibility of the enzyme to the inhibitor rather than a lack of efficacy. sigmaaldrich.com

Compound/Analog Target Enzyme Effect on Ethylene Biosynthesis Mechanism
Aminoethoxyvinylglycine (AVG)1-aminocyclopropane-1-carboxylate (ACC) synthaseInhibitionPrevents the conversion of S-adenosylmethionine (SAM) to ACC. nih.gov

The modulation of ethylene biosynthesis directly impacts commercially significant processes such as fruit ripening and abscission (the shedding of fruit). Since ethylene is a primary trigger for ripening in climacteric fruits, its inhibition can substantially delay this process. naturalproducts.netfrontiersin.org

Research on various fruits has demonstrated the efficacy of the analog Aminoethoxyvinylglycine (AVG) in managing these events:

Apples: AVG is used commercially to reduce preharvest fruit drop and manage harvest timing by delaying ripening. uq.edu.au It has been shown to inhibit fruit abscission that can be induced by synthetic auxins like naphthaleneacetic acid (NAA). mdpi.com In 'Red Delicious' apples, AVG treatments reduced fruit drop and internal ethylene concentrations, which in some cases delayed fruit softening and starch hydrolysis. uq.edu.au

Pears: In Bartlett pears, AVG strongly inhibits ethylene production, which delays the respiratory climacteric, skin color changes, and flesh softening. nih.gov In 'Huangguan' pears, preharvest application of AVG delayed ripening, maintained higher fruit firmness, and reduced core browning during storage by inhibiting the expression of genes related to ethylene biosynthesis and signaling. nih.gov

Cotton: In cotton plants subjected to waterlogging, AVG treatment blocked ethylene accumulation, which in turn improved leaf growth and enhanced fruit production by reducing the shedding of leaves and fruits. sigmaaldrich.com

Fruit Type Effect of Aminoethoxyvinylglycine (AVG) Treatment Observed Outcome
Apple ('Red Delicious')Reduced preharvest fruit drop and internal ethylene. uq.edu.auDelayed softening and starch hydrolysis. uq.edu.au
Pear ('Bartlett')Strongly inhibited ethylene production. nih.govDelayed respiratory climacteric and ripening changes. nih.gov
Pear ('Huangguan')Decreased ethylene production rate. nih.govDelayed fruit ripening and reduced core browning. nih.gov

Gravitropism, the process by which plants direct their growth in response to gravity, is a complex process involving hormonal crosstalk, including with ethylene. frontiersin.org Studies using the ethylene biosynthesis inhibitor Aminoethoxyvinylglycine (AVG) have helped to elucidate ethylene's role in this process.

In the roots of Arabidopsis, the application of AVG was used to study the interaction between the hormone ethylene and para-aminobenzoic acid (PABA) in regulating root curvature. nih.gov The results indicated that ethylene biosynthesis and signaling are involved in modulating the gravitropic response, as applying AVG delayed root bending. nih.gov However, other research has suggested that under certain conditions, inhibiting ethylene synthesis with AVG has minimal effects on root gravitropism, indicating a complex and potentially context-dependent role for ethylene in this developmental process. frontiersin.org

Enzyme Inhibition and Regulation Studies

Beyond plant physiology, aminobutanoic acid derivatives and their analogs interact with various enzyme systems.

Serine proteases are a major class of proteolytic enzymes involved in a multitude of physiological processes. mdpi.com They are characterized by a highly conserved catalytic triad (B1167595) of amino acids in their active site. mdpi.com Small-molecule inhibitors that act as substrate analogues are a common strategy for targeting these enzymes. nih.gov While many amino acid mimetics and derivatives have been designed to inhibit various serine proteases, frontiersin.orguq.edu.au there is no specific information in the reviewed literature indicating that this compound functions as a serine protease inhibitor. The development of inhibitors for this class of enzymes often involves creating molecules that mimic the transition state of peptide bond hydrolysis or bind tightly to the enzyme's active site pockets. mdpi.comnih.gov

Glutamine synthetase is a critical enzyme in nitrogen metabolism, responsible for the synthesis of glutamine from glutamate (B1630785) and ammonia. Analogs of amino acids are being investigated for their ability to interfere with glutamine metabolism, a pathway crucial for the proliferation of cancer cells.

While direct studies on this compound are not available, research on related butanoic acid structures has shown inhibitory activity in related pathways. For example, a series of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids were discovered as novel and potent inhibitors of ASCT2-mediated glutamine transport in mammalian cells. Furthermore, other amino acid analogs, such as Acivicin and Azaserine , have been shown to act as antagonists of glutamine synthetase, demonstrating the potential for this class of molecules to modulate key metabolic enzymes. These findings highlight that the broader structural class of amino acid analogs is a source of compounds that can effectively target and inhibit components of glutamine metabolism.

Inhibition of Kynureninase and Kynurenine-3-hydroxylase (Based on analogs)

Analogs of this compound are significant inhibitors of key enzymes in the kynurenine (B1673888) pathway, a primary route for tryptophan metabolism. nih.govoup.com This pathway is crucial as it produces both neuroprotective and neurotoxic compounds. nih.gov The inhibition of two specific enzymes, kynureninase and kynurenine-3-hydroxylase (also known as kynurenine 3-monooxygenase or KMO), by these analogs can shift the balance of metabolites, a strategy explored for therapeutic potential in neurodegenerative diseases. nih.govnih.gov

The core structure of these analogs, often related to L-canaline, features an aminooxy group which is a potent inhibitor of pyridoxal-5'-phosphate (PLP) dependent enzymes like kynureninase. nih.gov This inhibition occurs through a strong interaction with the PLP cofactor of the enzyme. nih.gov

Several synthetic analogs of kynurenine have been developed and tested for their inhibitory effects. For instance, meta-nitrobenzoylalanine has been identified as a potent inhibitor of kynurenine hydroxylase with an IC50 of 0.9 µM and also affects kynureninase with an IC50 of 100 µM. nih.gov Another novel analog, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, demonstrated a significant inhibitory effect on both rat and human kynureninase with a Ki of 100 nM. nih.gov This particular analog's potency was enhanced by removing the aryl amino group and reducing the carbonyl group from the original kynurenine structure. nih.gov

The inhibition of these enzymes effectively redirects the metabolic cascade away from the production of neurotoxic metabolites, such as quinolinic acid, and towards the synthesis of the neuroprotective kynurenic acid. nih.govnih.gov For example, administration of meta-nitrobenzoylalanine to rats led to a significant, dose-dependent increase in the concentration of kynurenic acid in the brain. nih.gov Similarly, the KMO inhibitor Ro-61-8048, when administered orally, increased the concentration of kynurenic acid seven-fold in the hippocampus of rats. mdpi.com

Analog Target Enzyme(s) Inhibitory Concentration Effect
meta-nitrobenzoylalanineKynurenine-3-hydroxylase, KynureninaseIC50 = 0.9 µM (hydroxylase), IC50 = 100 µM (kynureninase)Increases brain levels of kynurenic acid. nih.gov
2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acidKynureninaseKi = 100 nMPotent inhibition of both rat and human enzyme. nih.gov
Ro-61-8048Kynurenine 3-monooxygenase (KMO)ED50 = 3-5 µmol/kg (in vivo)Seven-fold increase in hippocampal kynurenic acid. mdpi.com
NicotinylalanineKynurenine-3-hydroxylase, KynureninaseIC50 = 900 µM (hydroxylase), IC50 = 800 µM (kynureninase)Moderate inhibition of both enzymes. nih.gov

Interactions with Biological Systems

Analogs of this compound exert significant influence on neurotransmitter systems, primarily through their modulation of the kynurenine pathway. By inhibiting enzymes like kynurenine-3-hydroxylase and kynureninase, these compounds increase the brain's concentration of kynurenic acid. nih.gov Kynurenic acid is an endogenous antagonist of ionotropic glutamate receptors, including the NMDA receptor, and also inhibits α7 nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.net This antagonism of excitatory amino acid receptors is the basis for the neuroprotective effects observed. nih.govnih.gov

The neuroprotective potential of increased kynurenic acid has been demonstrated in various experimental models. For example, kynurenic acid significantly reduced brain damage and neuronal loss in a model of neonatal hypoxia-ischemia. nih.gov This protective effect is linked to a reduction in oxidative stress, specifically by decreasing the production of reactive oxygen species (ROS). nih.gov The sedative and anticonvulsant properties of these analogs, such as meta-nitrobenzoylalanine, are also attributed to the elevated levels of brain kynurenic acid, which functionally antagonizes excitatory neurotransmission. nih.gov

Furthermore, the balance of amino acids in the brain is crucial for the synthesis of key neurotransmitters like serotonin (B10506) and dopamine. nih.govopenstax.org The precursors for these neurotransmitters, such as tryptophan and tyrosine, compete for transport across the blood-brain barrier with other large neutral amino acids. nih.govresearchgate.net By influencing the levels of kynurenine pathway metabolites, which are derived from tryptophan, these analogs can indirectly affect the availability of precursors for serotonin synthesis, thereby modulating neurotransmitter balance. nih.govnih.gov

The biological activity of this compound and its analogs extends to the modulation of fundamental cellular processes and signaling pathways. A key mechanism involves the disruption of processes that rely on pyridoxal-5'-phosphate (PLP), a critical cofactor for many enzymes involved in amino acid metabolism. nih.gov For example, L-canaline, a related aminooxy compound, is a potent and irreversible inhibitor of ornithine aminotransferase and can disrupt polyamine biosynthesis, which is crucial for cell proliferation. medchemexpress.comnih.gov This disruption leads to cytotoxic effects on cells like peripheral blood mononucleocytes (PBMCs). nih.gov

Inhibition of the kynurenine pathway can also impact cellular energy and survival pathways. The pathway is a source for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential molecule for cellular metabolism and signaling. nih.gov Competitive inhibition of enzymes in this pathway can lead to a decrease in intracellular NAD+ levels and the activity of NAD+-dependent enzymes like sirtuin deacetylase-1 (SIRT1), which is correlated with reduced cell viability. nih.gov

Furthermore, some analogs can modulate cellular signaling by interacting with protein synthesis and function. L-canavanine, a structural analog of L-arginine, can be mistakenly incorporated into proteins in place of arginine. nih.gov This leads to misfolded proteins with altered structure and function, which can trigger cellular stress responses and affect signaling cascades. nih.gov The aminooxy group present in these compounds can also lead to the selective oxidation of critical methionine residues in protein sensors like calmodulin, which acts as a cellular switch to down-regulate energy metabolism in response to oxidative stress. nih.gov

While direct studies on the effect of this compound on human chorionic gonadotropin (hCG) biosynthesis are not prominent, the compound's influence can be inferred through its interaction with amino acid and hormone metabolic pathways. Hormones, including glycoprotein (B1211001) hormones like hCG, rely on the availability of amino acids for their synthesis. nih.gov HCG is a polypeptide hormone produced by the human placenta and is composed of an alpha and a beta sub-unit with specific amino acid sequences. drugbank.com

The action of hCG is very similar to that of luteinizing hormone (LH), and it plays a crucial role in maintaining the corpus luteum during early pregnancy by stimulating progesterone (B1679170) production. drugbank.comnih.gov The synthesis and secretion of these gonadotropins are regulated by complex signaling cascades. mdpi.com

The metabolism of tryptophan, the precursor to the kynurenine pathway, is also vital during pregnancy. The kynurenine pathway is active in the placenta and helps to protect the fetus from the maternal immune system. oup.comoup.com By modulating enzymes in the tryptophan-kynurenine pathway, analogs of this compound could potentially influence the metabolic environment of the placenta, which is the site of hCG synthesis. However, the specific impact on hCG biosynthesis has not been directly established.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies on analogs of this compound, particularly those related to L-canaline, have provided valuable insights into the structural requirements for their biological activity. These studies systematically modify the chemical structure to determine how changes in stereochemistry, chain length, and substituent groups affect their inhibitory potency against target enzymes. nih.gov

A key determinant of activity is the stereochemistry at the alpha-carbon. For the inhibition of the PLP-dependent enzyme alanine (B10760859) aminotransferase, the L-enantiomeric forms of the tested analogs were consistently more potent than their corresponding D-stereoisomers, although the D-forms still showed some activity. nih.gov

The length of the aliphatic chain is also critical. Both shortening and lengthening the chain from the optimal four-carbon butanoic acid structure of L-canaline dramatically reduced the inhibitory activity against alanine aminotransferase. nih.gov

Modifications to the functional groups have also been explored.

Aminooxy Group: The aminooxy (-O-NH2) moiety is essential for the potent inhibition of PLP-dependent enzymes, as it reacts avidly with the PLP cofactor to form a stable oxime. nih.gov

Alpha-Amino Group: Interestingly, replacing the alpha-amino group with a hydrogen atom had little effect on the inhibition of alanine aminotransferase, suggesting it is not critical for this particular interaction. nih.gov

Carboxyl Group: Esterification of the carboxyl group, for example, to a methyl or ethyl ester, resulted in a significant decrease in inhibitory potency. nih.gov

Aryl Substituents: In the context of kynureninase inhibitors, modifications to the aromatic ring of kynurenine analogs have been shown to greatly enhance potency. For example, the removal of the aryl amino group and reduction of a side-chain carbonyl group in a kynurenine analog resulted in a highly potent inhibitor. nih.gov

These SAR studies are crucial for the rational design of more potent and selective inhibitors targeting specific enzymes for therapeutic purposes. nih.gov

Structural Modification Impact on Biological Potency (Alanine Aminotransferase Inhibition) Reference
StereochemistryL-enantiomers are more potent than D-enantiomers. nih.gov
Aliphatic Chain LengthShortening or lengthening the butanoic acid chain reduces activity. nih.gov
Carboxyl Group EsterificationMethyl or ethyl esters show significantly reduced activity. nih.gov
Alpha-Amino Group ReplacementReplacement with hydrogen has little consequence on activity. nih.gov

Role of Hydrophobicity and Halogenation in Analog Activity

The biological activity of analogs of this compound, also known as O-(2-aminoethyl)-L-homoserine, can be significantly influenced by modifications that alter their hydrophobicity and introduce halogen atoms. While direct structure-activity relationship (SAR) studies on this specific molecule are not extensively documented in publicly available research, the principles governing the impact of hydrophobicity and halogenation can be inferred from studies on structurally related compounds, such as N-acyl-homoserine lactones (AHLs) and other amino acid analogs. These studies provide a framework for understanding how such modifications could modulate the efficacy and mechanism of action of this compound analogs.

Hydrophobicity:

Hydrophobicity is a critical physicochemical parameter that governs the interaction of a molecule with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. For amino acid analogs, altering hydrophobicity can affect their binding affinity to enzymes or receptors and their ability to cross cellular membranes.

Research into various bioactive molecules, including antimicrobial peptides and enzyme inhibitors, has shown that the relationship between hydrophobicity and biological activity is often not linear. nih.govresearchgate.net Instead, there is frequently an optimal range of hydrophobicity for maximal activity. nih.gov Increasing the hydrophobicity of a molecule can enhance its interaction with hydrophobic pockets in a target protein, leading to improved efficacy. However, excessive hydrophobicity can lead to poor aqueous solubility, non-specific binding to other cellular components, and potential toxicity. nih.govresearchgate.net

In the context of this compound analogs, increasing hydrophobicity could be achieved by introducing alkyl or aryl groups. For instance, the synthesis of a trifluoromethoxy analog of homoserine, which increases lipophilicity, highlights the interest in creating analogs with modified hydrophobic character. rsc.org Studies on other amino acid analogs, such as those of salvinorin A, have also indicated that lipophilic groups at specific positions are crucial for receptor binding. nih.govnih.gov

Halogenation:

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule can profoundly alter its biological activity through several mechanisms:

Steric Effects: The size of the halogen atom (iodine > bromine > chlorine > fluorine) can influence how the analog fits into a binding site.

Electronic Effects: Halogens are electron-withdrawing and can change the electronic distribution of the molecule, affecting its reactivity and ability to form hydrogen bonds or other non-covalent interactions.

Metabolic Stability: Halogenation, particularly fluorination, can block sites of metabolism, increasing the molecule's half-life.

Hydrophobicity: Halogen atoms, especially larger ones, can increase the lipophilicity of a molecule.

Studies on N-α-haloacylated homoserine lactones, which share the homoserine backbone with this compound, have demonstrated that halogenation generally leads to a reduction in agonist activity compared to their non-halogenated counterparts. beilstein-journals.org The extent of this reduction was dependent on the specific halogen, with iodo-substituted analogs being the least active and chloro-substituted ones being the most potent among the halogenated series. beilstein-journals.org This suggests that the steric and electronic properties of the halogen are critical determinants of activity. beilstein-journals.org

Conversely, in a different system involving salvinorin A analogs, the affinity for the kappa opioid receptor was found to increase with the atomic radius of the halogen at the C-2 position (I > Br > Cl > F). nih.govnih.gov This highlights that the effect of halogenation is highly dependent on the specific molecular scaffold and its biological target.

The introduction of a bromophenyl group in N-Acyl-homoserine lactone analogs has also been shown to be a successful strategy for developing potent quorum sensing inhibitors. nih.gov This indicates that halogenated aromatic moieties can be valuable for modulating biological activity.

The following interactive data table summarizes the findings from a study on N-α-haloacylated homoserine lactones, illustrating the impact of halogenation on their biological activity as quorum sensing agonists.

Table 1: Effect of Halogenation on the Agonist Activity of N-Acyl-Homoserine Lactone (AHL) Analogs

Analog TypeHalogenRelative Agonist ActivityKey FindingReference
Natural AHLsNoneHighServe as a baseline for activity. beilstein-journals.org
α-Chloro AHLsChlorineModerately ReducedMost potent among the halogenated analogs. beilstein-journals.org
α-Bromo AHLsBromineReducedIntermediate activity among halogenated analogs. beilstein-journals.org
α-Iodo AHLsIodineSignificantly ReducedLeast active among the halogenated analogs. beilstein-journals.org

This table is based on qualitative findings from the study and illustrates the general trend observed.

Role of 2 Amino 4 2 Amino Ethoxy Butyric Acid in Broader Biochemical Contexts

Integration into Amino Acid Metabolic Networks

The integration of 2-Amino-4-(2-amino-ethoxy)-butyric acid into metabolic networks is best understood through its core structure, L-homoserine. In many bacteria and plants, L-homoserine is a critical branch-point intermediate derived from the central metabolite L-aspartate. asm.orgnih.gov The synthesis of L-homoserine from L-aspartate is a three-step enzymatic process that marks a commitment of carbon and nitrogen flow toward the biosynthesis of several essential amino acids. nih.gov

The pathway begins with the phosphorylation of L-aspartate by aspartokinase, followed by the reduction of the resulting aspartyl-4-phosphate to aspartate-semialdehyde. nih.gov Finally, the enzyme homoserine dehydrogenase reduces aspartate-semialdehyde to yield L-homoserine. nih.gov

Table 1: Key Enzymes in the L-Homoserine Biosynthetic Pathway

Enzyme Gene(s) (E. coli example) Reaction
Aspartokinase thrA, metL, lysC L-Aspartate → Aspartyl-4-phosphate
Aspartate-semialdehyde dehydrogenase asd Aspartyl-4-phosphate → Aspartate-semialdehyde

This table summarizes the core enzymatic steps leading to the synthesis of L-homoserine, the direct backbone of this compound. Data sourced from nih.gov.

Once formed, L-homoserine serves as a precursor for the biosynthesis of L-threonine and L-methionine. nih.gov The commitment to either pathway requires an initial activation of the L-homoserine side-chain hydroxyl group, typically through phosphorylation by homoserine kinase to form O-phospho-L-homoserine, or through acylation by homoserine O-acetyltransferase or homoserine O-succinyltransferase to form O-acetyl-L-homoserine (OAH) or O-succinyl-L-homoserine (OSH), respectively. asm.orgnih.govnih.gov The structure of this compound as O-(2-aminoethyl)-L-homoserine indicates it is a derivative formed from this central L-homoserine hub, where an aminoethyl group is attached to the side-chain oxygen, thus integrating it directly into the aspartate family of amino acid metabolism.

Contributions to Biopolymer (e.g., Peptaibol) Structures and Functionality

Biopolymers, particularly those not synthesized on the ribosome, often incorporate a diverse array of non-proteinogenic amino acids to achieve specialized structures and functions. Peptaibols are a prominent class of such biopolymers, produced as secondary metabolites by various fungi, notably of the genus Trichoderma. mdpi.comwikipedia.org These peptides are synthesized by large, multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs), which are capable of incorporating amino acids not used in standard protein synthesis. nih.govnih.gov

Structurally, peptaibols are linear peptides typically comprising 5 to 20 amino acid residues. nih.govnih.gov They are defined by two key features: a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. wikipedia.orgnih.gov The presence of Aib residues is critical, as it induces a stable helical conformation and provides significant resistance to degradation by proteolytic enzymes. mdpi.com This amphipathic helical structure allows peptaibols to exert their primary biological function: forming voltage-dependent ion channels or pores in the membranes of other microorganisms. wikipedia.org This disruption of membrane integrity leads to leakage of cellular contents and cell death, which underlies their potent antibiotic and antifungal activities. wikipedia.orgnih.gov

Table 2: Characteristics of Representative Peptaibols

Peptaibol Producing Organism (Genus) Key Structural Features Mechanism of Action
Alamethicin Trichoderma ~20 residues, high Aib content, C-terminal Phenylalaninol Forms voltage-gated ion channels in membranes. wikipedia.org
Trichogin GA IV Trichoderma Shorter peptide, contains Aib, C-terminal amino alcohol Antifungal activity. mdpi.com
Asperelines Trichoderma Family of related peptaibols Antifungal activity. nih.gov

This table highlights key features of peptaibols, a class of biopolymers known for incorporating non-standard amino acids. Data sourced from mdpi.comwikipedia.orgnih.gov.

Given that NRPS machinery is responsible for the biosynthesis of peptaibols and is known for its flexibility in substrate selection, non-proteinogenic amino acids like this compound are potential building blocks for such biopolymers. nih.govnih.gov While specific peptaibols containing this exact residue are not prominently documented, its classification as a non-standard amino acid makes it a candidate for incorporation by the versatile NRPS systems that generate the chemical diversity of these bioactive peptides.

Precursor Functions for Other Biomolecules

The core structure of this compound, L-homoserine, is a well-established precursor for several other vital biomolecules. As a key intermediate in the aspartate metabolic pathway, L-homoserine is positioned to be channeled into the synthesis of essential amino acids. nih.gov

The conversion of L-homoserine to L-threonine is catalyzed by the enzymes homoserine kinase and threonine synthase, which act on the activated intermediate O-phospho-L-homoserine. asm.orgnih.gov Alternatively, L-homoserine can be directed toward the synthesis of L-methionine. This pathway also begins with the activation of the side-chain hydroxyl group, forming intermediates like O-succinyl-L-homoserine (OSH) or O-acetyl-L-homoserine (OAH). asm.orgnih.govresearchgate.net These activated forms are then converted through several steps to L-methionine, a proteinogenic amino acid and the precursor for S-adenosyl-L-methionine (SAM), a universal methyl group donor in countless biological reactions. asm.orgnih.gov

The industrial and biotechnological significance of these pathways is substantial. Activated intermediates like OAH and OSH are recognized as valuable platform chemicals, serving as starting materials in the fermentative or enzymatic production of L-methionine and other compounds like γ-butyrolactone. nih.govnih.gov The established role of the L-homoserine scaffold as a versatile precursor underscores the potential for its derivatives, including this compound, to serve as starting points for the synthesis of other specialized or novel biomolecules.

Table 3: Biomolecules Derived from the L-Homoserine Scaffold

Precursor Key Intermediate(s) Final Biomolecule Biological Significance
L-Homoserine O-Phospho-L-homoserine L-Threonine Essential proteinogenic amino acid. nih.gov
L-Homoserine O-Acetyl-L-homoserine (OAH), O-Succinyl-L-homoserine (OSH) L-Methionine Essential proteinogenic amino acid; precursor to SAM. asm.orgnih.gov

This table outlines the role of L-homoserine and its activated derivatives as precursors to other important biomolecules. Data sourced from asm.orgnih.govnih.gov.

Advanced Analytical Methodologies for 2 Amino 4 2 Amino Ethoxy Butyric Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of amino acids like 2-amino-4-(2-amino-ethoxy)-butyric acid. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the analysis of amino acids. researchgate.netnih.gov This method offers high selectivity and sensitivity, allowing for the precise quantification of target compounds even at low concentrations within intricate biological samples. nih.govnih.gov The LC component separates the amino acids, and the MS/MS detector provides specific identification and quantification based on the mass-to-charge ratio of the parent ion and its fragments. nist.gov

In a typical LC-MS/MS workflow for amino acid analysis, the sample undergoes minimal preparation, often involving protein precipitation, followed by chromatographic separation and mass spectrometric detection. unimi.itshimadzu.com The use of isotope-labeled internal standards is a common practice to ensure high accuracy and precision in quantification by correcting for matrix effects and variations in instrument response. nist.gov LC-MS/MS methods can be tailored for high-throughput analysis, enabling the rapid processing of numerous samples, which is particularly valuable in clinical and metabolic research. nih.gov

Table 1: Key Parameters in LC-MS/MS Analysis of Amino Acids

ParameterDescriptionRelevance to this compound Analysis
Chromatographic Column The stationary phase where separation occurs. Common choices include C18 for reversed-phase or HILIC columns.The polar nature of this compound makes HILIC a suitable option for good retention and separation.
Mobile Phase The solvent system that carries the sample through the column. Gradients of aqueous and organic solvents are often used.The composition and pH of the mobile phase are optimized to achieve the best peak shape and resolution for the target analyte.
Ionization Source The interface that generates ions from the eluting compounds (e.g., Electrospray Ionization - ESI).ESI is a soft ionization technique well-suited for polar and thermally labile molecules like amino acids.
Mass Analyzer The component that separates ions based on their mass-to-charge ratio (e.g., Triple Quadrupole - TQ).TQ mass analyzers are commonly used for quantitative analysis in multiple reaction monitoring (MRM) mode, providing high specificity.
Internal Standard A compound structurally similar to the analyte, added to samples at a known concentration.An isotopically labeled version of this compound would be an ideal internal standard for accurate quantification.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for the direct analysis of highly polar compounds like amino acids, often eliminating the need for derivatization. hplc.euhalocolumns.comchromatographyonline.comresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. nih.gov This creates a water-enriched layer on the stationary phase, and polar analytes are retained through partitioning between this layer and the bulk mobile phase. halocolumns.com

The direct analysis of underivatized amino acids by HILIC-MS offers several advantages, including simpler sample preparation and faster analysis times. hplc.euresearchgate.net The elution order in HILIC is generally based on the polarity of the analytes, with more polar compounds exhibiting stronger retention. hplc.euchromatographyonline.com The separation of isomers and compounds with similar structures can be achieved by carefully optimizing the mobile phase composition, including the type and concentration of buffer salts. thermofisher.commdpi.com

Table 2: Comparison of HILIC and Reversed-Phase Chromatography for Amino Acid Analysis

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase Chromatography (RPC)
Stationary Phase Polar (e.g., silica, amide)Non-polar (e.g., C18, C8)
Mobile Phase High organic content with a small amount of aqueous bufferHigh aqueous content with an organic modifier
Retention Mechanism Partitioning into a water-enriched layer on the stationary phaseHydrophobic interactions between the analyte and the stationary phase
Analyte Suitability Highly polar and hydrophilic compoundsNon-polar to moderately polar compounds
Derivatization Often not required for polar analytes like amino acids hplc.euhalocolumns.comOften required for polar analytes to enhance retention and detection

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to improve the analytical properties of a compound. In the context of amino acid analysis, derivatization is often employed to enhance detectability, improve chromatographic separation, and increase ionization efficiency in mass spectrometry. researchgate.net

Several reagents are commonly used for the pre-column derivatization of amino acids before their analysis by liquid chromatography. These reagents react with the primary or secondary amine groups of the amino acids to form derivatives with improved chromatographic and detection characteristics.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reacts with primary and secondary amino acids to produce stable, fluorescent derivatives that can be readily separated by reversed-phase HPLC. thermofisher.comresearchgate.netnih.gov The AQC method is known for its robustness and has been successfully applied to the analysis of amino acids in various complex matrices. researchgate.netnih.gov For complete derivatization, a sufficient molar excess of the AQC reagent and a buffered pH range of approximately 8.2 to 10.1 are necessary.

9-fluorenylmethylchloroformate (FMOC) is another widely used derivatizing agent that reacts with primary and secondary amines to form highly fluorescent derivatives. conicet.gov.arnih.gov The derivatization reaction with FMOC is typically carried out in a borate (B1201080) buffer at an alkaline pH. conicet.gov.ar Optimization of the reaction conditions, including the FMOC-to-amino acid ratio, is crucial for achieving reproducible results. conicet.gov.arnih.gov

Ethyl chloroformate (ECF) and propyl chloroformate (PCF) are also employed for the derivatization of amino acids. These reagents react with the amine groups to form carbamates, which can then be analyzed by gas or liquid chromatography. This derivatization strategy is often used to increase the molecular mass and improve the ionization efficiency of the analytes for mass spectrometric detection. researchgate.net

Fluorogenic reagents are specifically designed to react with primary amines to produce highly fluorescent products, enabling sensitive detection. While o-phthalaldehyde (B127526) (OPA) is a classic example, it does not react with secondary amino acids. nih.gov Therefore, for a comprehensive amino acid analysis that includes secondary amines, reagents like FMOC or AQC are often preferred. researchgate.netnih.gov The development of novel fluorogenic reagents aims to improve reaction kinetics, derivative stability, and detection sensitivity.

Spectroscopic Characterization in Research

Spectroscopic techniques play a vital role in the structural elucidation and characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. 1H NMR and 13C NMR are fundamental techniques used to determine the connectivity of atoms and the chemical environment of each proton and carbon atom in the molecule. researchgate.netchemicalbook.comdocbrown.info This information is invaluable for confirming the identity and purity of synthesized or isolated this compound.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FTIR spectrum of this compound would show characteristic absorption bands corresponding to the amine (N-H), carboxylic acid (O-H and C=O), and ether (C-O-C) functional groups. nist.govnih.govmdpi.com This technique is useful for confirming the presence of these key structural features. thermofisher.com

Mass Spectrometry (MS2, LC-ESI-QQ) for Structural Elucidation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly utilizing a triple quadrupole (QqQ) mass analyzer with an electrospray ionization (ESI) source, is a powerful technique for the analysis of this compound. This methodology offers high selectivity and sensitivity, which are crucial for distinguishing it from other amino acids and quantifying it in complex biological matrices. uts.edu.aumdpi.com

In a typical LC-ESI-QqQ analysis, the compound would first be separated from other components in the sample via liquid chromatography. Techniques such as hydrophilic interaction liquid chromatography (HILIC) are often employed for the retention and separation of polar molecules like amino acids. uts.edu.au Following chromatographic separation, the analyte enters the ESI source where it is ionized, most commonly forming the protonated molecule [M+H]⁺ in positive ion mode.

The precursor ion, with a predicted m/z of 163.10773 for the protonated form of this compound, is then selected in the first quadrupole (Q1). uni.lu This isolated ion is subjected to collision-induced dissociation (CID) in the second quadrupole (q2), leading to the formation of characteristic product ions. These product ions are then analyzed in the third quadrupole (Q3).

While specific experimental fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of similar amino acids. nih.gov Common fragmentation pathways for protonated α-amino acids include the neutral loss of water (H₂O) and carbon monoxide (CO), which would result in a significant fragment ion. nih.gov Other expected cleavages would occur along the ether linkage and the ethylamino group, providing structural confirmation. High-resolution mass spectrometry can be instrumental in differentiating isobaric fragments, which are fragments with the same nominal mass but different elemental compositions. nih.gov

The following table outlines the predicted collision cross-section (CCS) values for various adducts of this compound. CCS is a measure of the ion's size and shape in the gas phase and is a valuable parameter for increasing identification confidence.

Adductm/zPredicted CCS (Ų)
[M+H]⁺163.10773135.9
[M+Na]⁺185.08967140.7
[M-H]⁻161.09317133.6
[M+NH₄]⁺180.13427154.5
[M+K]⁺201.06361140.5
[M+H-H₂O]⁺145.09771130.2
[M+HCOO]⁻207.09865157.8
[M+CH₃COO]⁻221.11430180.1
Data sourced from PubChemLite (CID 446250) uni.lu

Advanced NMR Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical characterization of this compound. While standard one-dimensional ¹H and ¹³C NMR can confirm the basic carbon-hydrogen framework, advanced NMR techniques are required to elucidate the stereochemistry at the chiral center (C2).

The stereochemical configuration (R or S) of the α-carbon is a critical determinant of the biological activity of amino acids. To distinguish between the enantiomers of this compound, chiral derivatizing agents (CDAs) are often employed. nih.govrsc.org These are enantiomerically pure reagents that react with both enantiomers of the amino acid to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra. researchgate.net

The resulting diastereomeric derivatives will exhibit different chemical shifts (diastereomeric shift non-equivalence) in their NMR spectra, allowing for the quantification of each enantiomer. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to assign all proton and carbon signals unambiguously in the derivatized products, confirming the site of derivatization and aiding in the interpretation of the chemical shift differences.

The following table provides an estimation of the ¹H and ¹³C NMR chemical shifts for this compound.

Atom PositionEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)
C1 (-COOH)~12-13~170-180
C2 (-CH(NH₂)-)~3.5-4.0~55-60
C3 (-CH₂-)~1.8-2.2~30-35
C4 (-CH₂-O-)~3.6-4.0~65-70
C5 (-O-CH₂-)~3.6-4.0~65-70
C6 (-CH₂-NH₂)~2.8-3.2~40-45
Note: These are estimated values and can vary based on solvent, pH, and temperature.

Research Applications and Technological Advancements Utilizing 2 Amino 4 2 Amino Ethoxy Butyric Acid

Development of Research Tools for Plant Biology Studies

The regulation of ethylene (B1197577) biosynthesis is a critical area of research in plant biology, as ethylene is a key phytohormone that governs a wide array of physiological processes, including fruit ripening, senescence, and stress responses. The pathway for ethylene production involves the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase, followed by the oxidation of ACC to ethylene by ACC oxidase researchgate.net.

Research has shown that analogs of 2-Amino-4-(2-amino-ethoxy)-butyric acid, such as 2-aminoethoxyvinyl glycine (B1666218) (AVG), are potent inhibitors of ACC synthase, thereby blocking ethylene production asm.orgnih.gov. L-2-amino-4-(2-aminoethoxy)-butanoic acid itself has been shown to enhance ethylene production in fruit, indicating its potential utility as an abscission agent to facilitate harvesting researchgate.net. The study of how l-homoserine, a related compound, influences plant growth through the stimulation of ethylene production further underscores the role of such amino acids in plant physiology nih.gov. The ability of these compounds to modulate ethylene biosynthesis makes them invaluable tools for dissecting the molecular mechanisms of plant development and response to environmental stimuli.

Table 1: Compounds Modulating Ethylene Biosynthesis in Plants

CompoundMechanism of ActionApplication in Plant Biology Research
This compound Enhances ethylene productionStudy of abscission and fruit ripening researchgate.net
2-aminoethoxyvinyl glycine (AVG) Inhibitor of ACC synthaseInvestigation of ethylene-dependent processes asm.orgnih.gov
L-homoserine Stimulates ethylene productionUnderstanding growth regulation nih.gov

Chemical Biology Probes for Enzymatic and Metabolic Pathway Investigations

The structural similarity of this compound to natural amino acids like methionine and its derivatives allows it to serve as a potential chemical probe for exploring enzymatic and metabolic pathways. Its synonym, O-(2-aminoethyl)-L-homoserine, highlights its relationship to homoserine, a key intermediate in the biosynthesis of several amino acids, including methionine and threonine nih.govgenome.jp.

The biosynthesis of O-acetyl-L-homoserine (OAH), a crucial precursor for various industrially significant compounds, has been a focus of metabolic engineering studies researchgate.netnih.gov. These studies often involve the manipulation of pathways involving homoserine and its derivatives. While direct studies employing this compound as a probe are not extensively documented, its structure suggests it could be used to investigate the substrate specificity and reaction mechanisms of enzymes in the aspartate-derived amino acid biosynthetic pathways. For instance, it could be used in competitive inhibition assays or as a substrate analog to trap enzymatic intermediates, providing insights into the catalytic mechanisms of enzymes like homoserine O-acetyltransferase nih.gov.

Building Blocks in Medicinal Chemistry Research

The versatility of this compound as a building block has been recognized in medicinal chemistry, with applications in the design of prodrugs, peptidomimetics, and agrochemicals.

The prodrug approach is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents researchgate.netresearchgate.net. Amino acids are frequently used as pro-moieties to enhance the water solubility, bioavailability, and targeted delivery of drugs researchgate.netbohrium.com. The presence of both an amino and a carboxylic acid group in this compound makes it an attractive candidate for creating ester or amide linkages with parent drug molecules nih.gov. These linkages can be designed to be cleaved by endogenous enzymes, releasing the active drug at the desired site of action. Although specific examples of prodrugs synthesized from this compound are not widely reported, the principles of amino acid-based prodrug design are directly applicable nih.govnih.gov.

There is significant interest in the synthesis of L-glufosinate, a potent and environmentally friendly herbicide agropages.comnyxxb.cn. Several synthetic routes to L-glufosinate start from L-homoserine, a precursor to this compound nyxxb.cnpatsnap.comgoogle.com. Recent patents and research articles describe methods for synthesizing L-glufosinate that involve intermediates derived from L-homoserine patsnap.comgoogle.comwipo.int. This suggests that this compound or its close derivatives could serve as key precursors or intermediates in the industrial production of this important agrochemical. The development of efficient synthetic pathways to such agrochemicals is an active area of research.

Table 2: Applications of this compound in Medicinal and Agrochemical Chemistry

Application AreaRationale for UsePotential Outcome
Prodrug Design Bifunctional nature allows for linkage to drugs.Improved drug delivery and efficacy researchgate.netbohrium.com.
Peptidomimetics Incorporation as an unnatural amino acid.Enhanced stability and novel biological activity nih.govnih.gov.
Agrochemical Synthesis Structural relationship to L-homoserine.Precursor for herbicides like L-glufosinate agropages.comnyxxb.cn.

Exploration in Neurodegenerative Disease Research Models (Based on analog studies)

Research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease often involves the study of amino acids and their analogs due to their roles in neurotransmission and neuronal metabolism nih.gov. While direct studies on this compound in this context are limited, research on related amino acid analogs provides a basis for its potential exploration.

Studies have investigated the neuroprotective effects of various natural and synthetic molecules, including amino acid derivatives, in animal models of neurodegenerative diseases nih.govnih.gov. For example, certain amino acid analogs have been shown to modulate neuroinflammation and oxidative stress, key pathological features of these disorders nih.gov. The unique structure of this compound, with its flexible ether-containing side chain, could potentially interact with receptors or enzymes involved in neurodegenerative processes. Future research could explore the synthesis and evaluation of its analogs for their neuroprotective potential in established in vitro and in vivo models of neurodegeneration nih.gov.

Future Research Directions and Challenges

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

A primary challenge in the study of 2-Amino-4-(2-amino-ethoxy)-butyric acid, also known by its synonym O-(2-aminoethyl)-L-homoserine, is the complete elucidation of its formation in nature. Research has shown that the compound is produced by a microorganism, Streptomyces sp. X-11085 mdpi.com. In this organism, it serves as a direct, saturated precursor to the potent antimetabolite, L-2-amino-4-(2-aminoethoxy)-trans-3-butenoic acid mdpi.com. This relationship strongly suggests a biosynthetic pathway where the final step is a desaturation reaction to form the vinyl ether moiety of the antibiotic.

The core of the molecule is L-homoserine, a well-known intermediate in the aspartate metabolic pathway nih.gov. Therefore, the undiscovered portion of the biosynthetic pathway is the enzymatic machinery responsible for attaching the 2-aminoethoxy side chain to the hydroxyl group of L-homoserine. Future research must focus on identifying and characterizing the specific enzymes—likely a type of transferase—that catalyze this ether linkage. This involves a combination of genomic analysis of Streptomyces sp. X-11085, gene knockout studies to identify the responsible gene cluster, and in vitro enzymatic assays with purified proteins to confirm their function. Understanding this pathway is a critical step toward harnessing it for the biotechnological production of the compound and its derivatives.

Metabolically, the fate of this compound within various organisms is entirely unknown. Studies on its precursor, L-homoserine, have shown it can be toxic to some bacteria like E. coli by affecting metabolic regulation nih.gov. Investigating how cells process the title compound—whether it is incorporated into peptides, degraded through specific catabolic pathways, or acts as a signaling molecule—is a significant and open area for future metabolic research.

Rational Design of Highly Selective Analogs for Specific Biological Targets

The rational design of analogs of this compound is a field ripe for exploration, as there is currently a notable lack of research into its specific biological targets and structure-activity relationships (SAR). Its direct precursor relationship to a known antimetabolite suggests that it, or its analogs, could be designed to interact with specific enzymes, potentially those involved in amino acid metabolism or transport.

Future research should focus on identifying the biological targets of the unsaturated antimetabolite it gives rise to. Once a target is identified, this compound can serve as a lead scaffold for designing highly selective inhibitors or probes. The design of analogs could proceed by systematically modifying key structural features:

The Alpha-Amino Group: Modification or replacement could alter binding affinity and specificity.

The Carboxyl Group: Esterification or conversion to an amide could impact cell permeability and metabolic stability.

The Ether Linkage: Replacing the oxygen with sulfur (a thioether) or a methylene (B1212753) group could probe the importance of the ether oxygen in binding. For instance, the synthesis of thioether or phosphonate (B1237965) analogs of similar amino acids has been shown to significantly affect biological activity nih.gov.

A systematic synthesis and screening of such analogs against relevant bacterial or eukaryotic cell lines would be the first step in building a comprehensive SAR profile. This would pave the way for developing highly selective chemical probes to study specific biological processes or novel therapeutic leads.

Advanced Methodologies for In Situ Analysis in Complex Biological Matrices

A significant challenge in studying the metabolism and function of this compound is the ability to detect and quantify it accurately within complex biological samples, such as fermentation broths or cell lysates. As a non-proteinogenic amino acid without a strong native chromophore, its detection requires specialized analytical methods frontiersin.orgmedpath.com.

Currently, no validated method exists specifically for the in situ analysis of this compound. Future research must focus on developing robust and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands out as the most promising approach mdpi.commdpi.com. The development of such a method would involve several key steps:

Sample Preparation: Optimizing extraction protocols to efficiently isolate the polar amino acid from complex matrices while removing interfering substances like proteins and salts nih.govnih.gov.

Chromatographic Separation: Utilizing a suitable column chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a derivatizing agent, to achieve separation from other metabolites nih.govnaturalproducts.net.

Derivatization: Since the compound lacks a UV-active group, pre- or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) could be employed to enhance detection by UV or fluorescence medpath.com.

Mass Spectrometry Detection: Developing a highly selective and sensitive multiple reaction monitoring (MRM) assay on a triple quadrupole mass spectrometer. This involves identifying unique precursor-to-product ion transitions for unambiguous identification and quantification.

The table below outlines a hypothetical advanced methodology for the analysis of this compound.

ParameterProposed MethodRationale
Instrumentation Ultra-High Performance Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS)Provides high chromatographic resolution, speed, and the sensitivity and selectivity of mass spectrometry, crucial for complex matrices mdpi.com.
Chromatography HILIC ColumnIdeal for retaining and separating highly polar compounds like amino acids, often providing better results than traditional reversed-phase columns without derivatization.
Mobile Phases A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidStandard mobile phases for HILIC that are compatible with electrospray ionization.
Ionization Mode Positive Electrospray Ionization (ESI+)The two amino groups will readily accept a proton, leading to strong signal intensity in positive ion mode.
MS/MS Transition HypotheticalPrecursor Ion (m/z): 163.1 [M+H]⁺Product Ion: To be determined by fragmentation analysisA specific parent-daughter ion transition would be selected to ensure highly selective detection, eliminating background interference. The precursor ion corresponds to the protonated molecule (C₆H₁₄N₂O₃, MW: 162.19) ebi.ac.uk.
Internal Standard Stable Isotope-Labeled ¹³C₆,¹⁵N₂-2-Amino-4-(2-amino-ethoxy)-butyric acidA co-eluting stable isotope-labeled internal standard is the gold standard for correcting matrix effects and ensuring accurate quantification mdpi.com.

The validation of such a method is a critical future challenge that would enable precise pharmacokinetic and metabolic studies.

Expanding the Scope of Research Applications in Chemical Biology and Agriculture

The potential applications of this compound in chemical biology and agriculture are currently unexplored but hold considerable promise. Its structural similarity to other bioactive amino acids suggests several avenues for future investigation.

In chemical biology , the compound could be developed as a research tool. For instance, its structural relative, O-(2-aminoethyl)-L-serine (also known as 4-oxalysine), is a known lysine (B10760008) antimetabolite with antimicrobial and antineoplastic properties naturalproducts.net. By analogy, this compound or its rationally designed analogs could be investigated as potential inhibitors of enzymes that process structurally similar amino acids like ornithine or lysine. If it is found to be a substrate for a particular transport system or enzyme, it could be functionalized with reporter tags (e.g., fluorescent dyes or biotin) to create chemical probes for studying those biological systems.

In agriculture , non-proteinogenic amino acids often play roles in plant defense or as herbicides. For example, L-homoserine itself is an important metabolic intermediate in plants and microbes nih.gov. The unsaturated antimetabolite derived from the title compound is produced by a soil bacterium, Streptomyces, suggesting a potential ecological role in mediating interactions between microbes or between microbes and plants. Future research could explore the effect of this compound on plant growth, its potential as a bio-herbicide or bio-fungicide, or its ability to modulate the plant microbiome. Its activity as a potential antimetabolite could be harnessed to selectively control pathogenic fungi or bacteria that afflict crops, offering a potentially biodegradable and specific alternative to conventional pesticides.

Q & A

Basic: What are the optimal synthetic strategies for 2-Amino-4-(2-amino-ethoxy)-butyric acid to achieve high purity and yield?

Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the butyric acid backbone. Key steps include:

  • Ethoxy-amine side-chain introduction : Use nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the 2-amino-ethoxy group to the butyric acid scaffold .
  • Amino group protection : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during synthesis, followed by deprotection under mild acidic conditions .
  • Purification : Utilize reverse-phase HPLC or column chromatography to isolate the compound, ensuring >95% purity. Monitor intermediates via TLC and confirm final structure via NMR and mass spectrometry .

Basic: How can researchers validate the structural integrity of this compound?

Answer:
Characterization requires a combination of spectroscopic and analytical methods:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC) to confirm the positions of the amino, ethoxy, and carboxyl groups. Look for characteristic shifts: δ 3.5–4.0 ppm (ethoxy protons) and δ 1.8–2.2 ppm (butyric acid backbone) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+: ~205.2 g/mol) and isotopic patterns .
  • X-ray crystallography : If crystalline, determine the absolute configuration to resolve stereochemical ambiguities .

Advanced: How does the 2-amino-ethoxy substituent affect the compound’s stability and reactivity in aqueous vs. non-polar solvents?

Answer:
The ethoxy group introduces polar and hydrogen-bonding interactions, influencing stability:

  • Aqueous solutions : The compound may undergo hydrolysis at the ethoxy linkage under acidic or alkaline conditions. Stability studies (pH 2–9, 25–37°C) via UV-Vis or LC-MS are recommended to identify degradation products .
  • Non-polar solvents : Enhanced solubility in DMSO or THF compared to unsubstituted butyric acids. Monitor for oxidation of the amino groups using radical scavengers (e.g., BHT) in long-term storage .

Advanced: What experimental approaches can resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigate via:

  • Dose-response validation : Test purity-verified batches across multiple concentrations (e.g., 1–100 µM) in primary neurons (neuroprotection) vs. cancer cell lines (cytotoxicity) .
  • Mechanistic studies : Use siRNA knockdown or pharmacological inhibitors to isolate target pathways (e.g., NMDA receptor modulation vs. oxidative stress pathways) .
  • Batch-to-batch consistency : Compare results across independently synthesized batches to rule out synthetic byproduct interference .

Methodological: What in vitro models are suitable for studying the compound’s interaction with amino acid transporters?

Answer:

  • Competitive uptake assays : Use 14C^{14}C-labeled amino acids in HEK293 cells overexpressing LAT1 or ASCT2 transporters. Measure inhibition kinetics (IC50_{50}) of this compound .
  • Molecular docking : Model interactions with transporter binding pockets (e.g., PDBePISA) to predict affinity and guide mutagenesis studies .

Advanced: How can researchers address discrepancies in the compound’s reported solubility across studies?

Answer:
Solubility varies with pH and counterion selection:

  • pH-dependent solubility : Perform potentiometric titration to determine pKa values (carboxyl and amino groups). Optimize solubility using buffers at pH 5–7 for in vitro assays .
  • Salt formation : Test hydrochloride or ammonium salts to enhance aqueous solubility, as seen in glufosinate ammonium analogs .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.